L-Seryl-L-leucyl-L-alanyl-L-serine
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Overview
Description
L-Seryl-L-leucyl-L-alanyl-L-serine is a tetrapeptide composed of four amino acids: serine, leucine, alanine, and serine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives with altered functional groups.
Scientific Research Applications
L-Seryl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Leu-Ala-Ser: A tripeptide composed of leucine, alanine, and serine.
Uniqueness
L-Seryl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of serine, leucine, and alanine residues allows for unique interactions and applications compared to other peptides.
Properties
CAS No. |
798540-65-5 |
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Molecular Formula |
C15H28N4O7 |
Molecular Weight |
376.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-7(2)4-10(18-13(23)9(16)5-20)14(24)17-8(3)12(22)19-11(6-21)15(25)26/h7-11,20-21H,4-6,16H2,1-3H3,(H,17,24)(H,18,23)(H,19,22)(H,25,26)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
FNUTZKNZXBHNTQ-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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